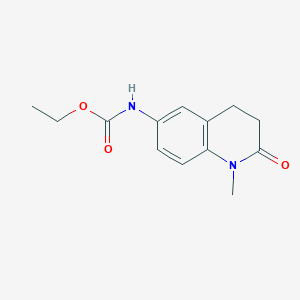
ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants to a reactor where the reaction takes place, followed by separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Substituted carbamates
Scientific Research Applications
Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is similar to other carbamate compounds, but it has unique structural features that distinguish it from others. Some similar compounds include:
Ethyl N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: Lacks the methyl group at the 1-position.
Ethyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: Has an ethyl group instead of a methyl group at the 1-position.
These structural differences can lead to variations in the biological activity and chemical reactivity of the compounds.
Properties
IUPAC Name |
ethyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-13(17)14-10-5-6-11-9(8-10)4-7-12(16)15(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQHXFFLQBPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














